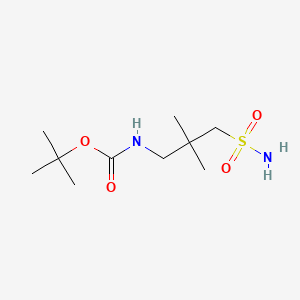
tert-butyl N-(2,2-dimethyl-3-sulfamoylpropyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl N-(2,2-dimethyl-3-sulfamoylpropyl)carbamate: is a chemical compound that belongs to the class of carbamates Carbamates are widely used in organic synthesis as protecting groups for amines due to their stability and ease of removal under mild conditions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(2,2-dimethyl-3-sulfamoylpropyl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable sulfonamide derivativeThe reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Analyse Chemischer Reaktionen
Types of Reactions: tert-Butyl N-(2,2-dimethyl-3-sulfamoylpropyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed:
Oxidation: Sulfonic acid derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted carbamates depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: In organic synthesis, tert-butyl N-(2,2-dimethyl-3-sulfamoylpropyl)carbamate is used as a protecting group for amines. It allows for selective reactions to occur at other functional groups without interference from the amine group .
Biology and Medicine: It can be used as a building block for the synthesis of bioactive molecules and drug candidates .
Industry: In the chemical industry, this compound can be used in the production of specialty chemicals and intermediates for various applications, including pharmaceuticals and agrochemicals .
Wirkmechanismus
The mechanism of action of tert-butyl N-(2,2-dimethyl-3-sulfamoylpropyl)carbamate involves its ability to act as a protecting group for amines. The tert-butyl carbamate group can be selectively removed under mild acidic conditions, revealing the free amine group for further reactions. This selective deprotection is crucial in multi-step organic synthesis, allowing for the sequential modification of complex molecules .
Vergleich Mit ähnlichen Verbindungen
- tert-Butyl N-(2,3-dihydroxypropyl)carbamate
- tert-Butyl carbamate
- tert-Butyl N-(2,2-dimethyl-3-sulfanylpropyl)carbamate
Comparison:
- tert-Butyl N-(2,3-dihydroxypropyl)carbamate : This compound has hydroxyl groups instead of the sulfonamide group, making it more hydrophilic and suitable for different types of reactions.
- tert-Butyl carbamate : A simpler structure without additional functional groups, primarily used as a general protecting group for amines.
- tert-Butyl N-(2,2-dimethyl-3-sulfanylpropyl)carbamate : Contains a sulfanyl group instead of a sulfonamide group, which can lead to different reactivity and applications .
Conclusion
tert-Butyl N-(2,2-dimethyl-3-sulfamoylpropyl)carbamate is a versatile compound with significant applications in organic synthesis, medicinal chemistry, and the chemical industry. Its unique structure allows for selective reactions and protection of amine groups, making it a valuable tool in the development of complex molecules.
Eigenschaften
Molekularformel |
C10H22N2O4S |
|---|---|
Molekulargewicht |
266.36 g/mol |
IUPAC-Name |
tert-butyl N-(2,2-dimethyl-3-sulfamoylpropyl)carbamate |
InChI |
InChI=1S/C10H22N2O4S/c1-9(2,3)16-8(13)12-6-10(4,5)7-17(11,14)15/h6-7H2,1-5H3,(H,12,13)(H2,11,14,15) |
InChI-Schlüssel |
HWLKHNUGDSYVHE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NCC(C)(C)CS(=O)(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-[4-(dimethylphosphoryl)phenyl]propanoic acid](/img/structure/B13498093.png)

![1-[6-(Trifluoromethyl)pyridin-3-yl]cyclobutan-1-amine hydrochloride](/img/structure/B13498110.png)
![2-(Piperidin-4-yl)-1H-benzo[d]imidazol-6-amine](/img/structure/B13498123.png)

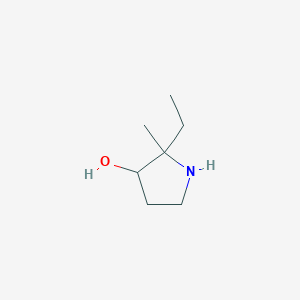
![5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[C]isoxazole](/img/structure/B13498138.png)
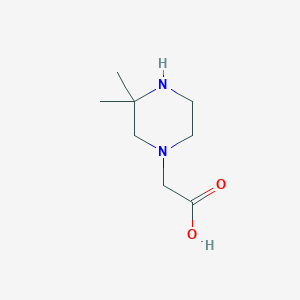
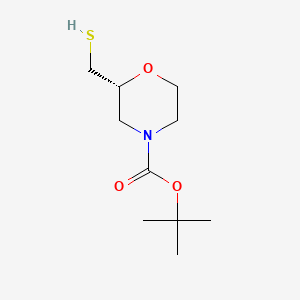
![3-Azido-2-{[(tert-butoxy)carbonyl]amino}propanoic acid](/img/structure/B13498156.png)
![(2R*)-2-amino-3-[(2S)-oxolan-2-yl]propanoic acid hydrochloride](/img/structure/B13498158.png)
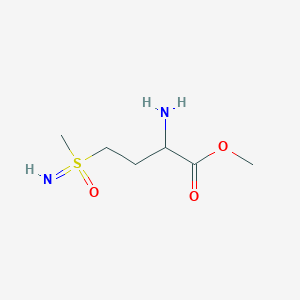
![tert-butyl N-{[3-(chlorosulfonyl)phenyl]methyl}carbamate](/img/structure/B13498176.png)
![N-[3-(1,3-Dioxolan-2-YL)benzyl]-N-methylamine](/img/structure/B13498183.png)
